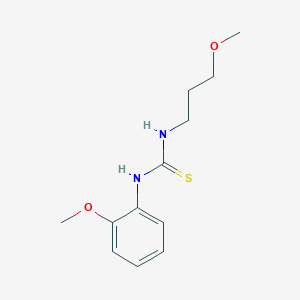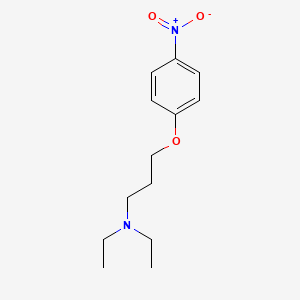
N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea
Descripción general
Descripción
N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea, also known as MPMT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPMT is a thiourea derivative that has been synthesized using various methods, and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea is not fully understood, but studies have suggested that it may act by inhibiting various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has also been found to modulate various signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea can decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). In addition, N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has been found to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea also exhibits various biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. However, one limitation is that the mechanism of action of N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea is not fully understood, which may hinder its development as a therapeutic agent. In addition, further studies are needed to determine the optimal dosage and administration of N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its potential applications in the treatment of various diseases such as cancer and neurodegenerative diseases. In addition, further studies are needed to determine the optimal dosage and administration of N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea. Overall, N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has the potential to be a valuable tool in scientific research and the development of new therapeutic agents.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has been found to exhibit various scientific research applications. One such application is its use as a potential anticancer agent. Studies have shown that N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea can induce apoptosis, or programmed cell death, in cancer cells. N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has also been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects, making it a potential candidate for the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-(3-methoxypropyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-15-9-5-8-13-12(17)14-10-6-3-4-7-11(10)16-2/h3-4,6-7H,5,8-9H2,1-2H3,(H2,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOBAJRQKCBOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(3-methoxypropyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-bromo-2-naphthyl)oxy]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4738746.png)


![3-{5-[(cyclohexylamino)methyl]-2-furyl}benzoic acid hydrochloride](/img/structure/B4738752.png)
![ethyl N-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B4738762.png)
![N-[2-(cyclohexylthio)ethyl]-4-methoxybenzamide](/img/structure/B4738768.png)
![4-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4738779.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4738790.png)
![N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B4738791.png)
![4-chloro-3-{5-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4738804.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4738817.png)
![1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}azepane](/img/structure/B4738819.png)
![N-{[1-(3,4-dimethoxybenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B4738832.png)
![ethyl 4-[({2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4738834.png)